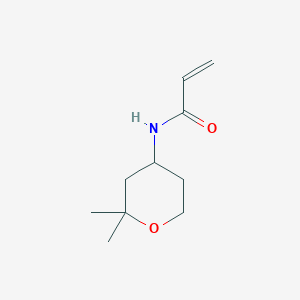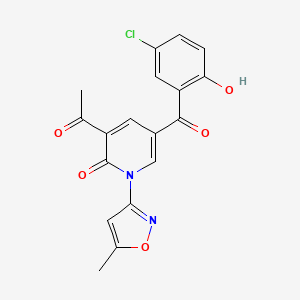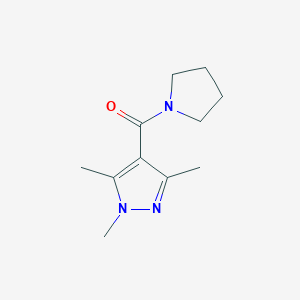
N,N-dimethylquinoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethylquinoline-5-carboxamide, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. This compound has gained significant attention in the field of neuroscience due to its ability to modulate synaptic transmission and plasticity, which are crucial for learning and memory processes.
作用機序
N,N-dimethylquinoline-5-carboxamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor at the same site as glutamate, but does not activate it. This leads to a decrease in the excitatory effects of glutamate on the receptor, resulting in a decrease in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the induction of long-term potentiation (LTP), a process that is critical for learning and memory. This compound has also been shown to block the expression of LTP, indicating that it is involved in both the induction and maintenance of this process. In addition, this compound has been shown to have neuroprotective effects in models of ischemia and excitotoxicity.
実験室実験の利点と制限
One of the main advantages of N,N-dimethylquinoline-5-carboxamide is its selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically target this receptor subtype, without affecting other glutamate receptors. However, this compound has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, this compound has a relatively low potency compared to other AMPA receptor antagonists, which may limit its usefulness in certain studies.
将来の方向性
There are several future directions for research involving N,N-dimethylquinoline-5-carboxamide. One area of interest is the development of more potent and selective AMPA receptor antagonists, which could be used to further investigate the role of these receptors in synaptic transmission and plasticity. Another area of interest is the use of this compound in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease, to investigate its potential therapeutic effects. Finally, the development of new methods for delivering this compound to the brain could increase its usefulness in both basic and clinical research.
合成法
N,N-dimethylquinoline-5-carboxamide can be synthesized through a multi-step process starting from 2,3-dimethylaniline. The first step involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate to form 2,3-dimethylquinoline-4-carboxylic acid. This intermediate is then converted to this compound through a series of reactions involving acylation, reduction, and cyclization.
科学的研究の応用
N,N-dimethylquinoline-5-carboxamide has been extensively used as a research tool to investigate the role of AMPA receptors in synaptic transmission and plasticity. Studies have shown that this compound can block the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic transmission and plasticity. This has been useful in understanding the mechanisms underlying learning and memory processes, as well as the pathophysiology of various neurological disorders.
特性
IUPAC Name |
N,N-dimethylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWFBNIWWDZQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)


![1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)
![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)

![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)